REACTION_SMILES
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[C:18]([P:19]([C:20]([CH3:21])([CH3:22])[CH3:23])[C:24]([CH3:25])([CH3:26])[CH3:27])([CH3:28])([CH3:29])[CH3:30].[CH3:10][NH:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1.[CH3:31][c:32]1[cH:33][cH:34][cH:35][cH:36][cH:37]1.[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:6]#[N:7])[cH:8][cH:9]1>>[c:2]1([N:11]([CH3:10])[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:3][cH:4][c:5]([C:6]#[N:7])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)P(C(C)(C)C)C(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(Cl)cc1
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Name
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Type
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product
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Smiles
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CN(c1ccccc1)c1ccc(C#N)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |